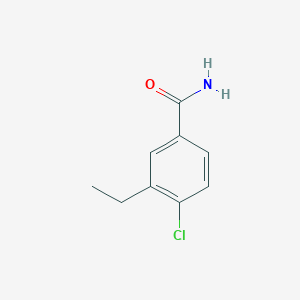

Benzamide, 4-chloro-3-ethyl-

Description

Contextualization within the Class of Benzamide (B126) Derivatives

Benzamide, 4-chloro-3-ethyl- belongs to the extensive family of benzamides, which are amide derivatives of benzoic acid. google.combiosynth.com The core structure consists of a benzene (B151609) ring attached to a carboxamide group (-CONH2). eurjchem.com This fundamental scaffold is a cornerstone in medicinal chemistry and materials science due to its chemical versatility. eurjchem.comresearchgate.net The properties and reactivity of benzamide derivatives can be finely tuned through the introduction of various substituents on the aromatic ring, a strategy widely employed in the design of new molecules with specific functions. eurjchem.com

Benzamides are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov The ability of the amide group to form hydrogen bonds is a key factor in their interaction with biological targets like enzymes and receptors. eurjchem.com

Historical Perspective of Substituted Benzamides in Organic Chemistry

The study of substituted benzamides has a rich history, evolving from fundamental organic synthesis to the development of a wide array of functional molecules. Early research focused on understanding the reactivity of the benzamide core and the influence of substituents on its chemical behavior. For instance, studies in the mid-20th century investigated the basicity of substituted benzamides in acidic media. sigmaaldrich.com

Over the decades, the synthesis of N-substituted benzamide derivatives has become a focal point, leading to the discovery of compounds with significant pharmacological applications. Current time information in Bangalore, IN.nist.gov The development of various synthetic methodologies, such as the acylation of amines with benzoyl chlorides, has been crucial in expanding the library of available benzamide compounds for research. cdnsciencepub.comtsijournals.com This historical progression has laid the groundwork for the contemporary exploration of more complex and specifically functionalized benzamides.

Significance of Halogenated and Alkylated Benzamides in Contemporary Research

The introduction of halogen and alkyl groups onto the benzamide scaffold, as seen in Benzamide, 4-chloro-3-ethyl-, is a common strategy in modern chemical research to modulate a compound's properties.

Halogenated benzamides , particularly those containing chlorine, are of significant interest. The chloro-substituent can influence the electronic properties of the molecule, affecting its reactivity and potential biological interactions. ontosight.ai Halogen bonding, a non-covalent interaction involving a halogen atom, can also play a crucial role in the crystal structure and binding affinity of these compounds to biological targets. rsc.orgevitachem.com Furthermore, halogenation can enhance properties like lipophilicity, which can be advantageous in the development of bioactive compounds. chemscene.com Photocatalysis has emerged as a modern technique for the modification of halogenated benzamides. researchgate.net

Alkylated benzamides also hold a prominent place in research. The addition of an alkyl group, such as the ethyl group in the target compound, can impact the molecule's steric and electronic characteristics. molport.com In medicinal chemistry, alkyl substituents are often used to optimize the binding of a molecule to its target and to improve its pharmacokinetic profile. nist.gov The combination of both halogen and alkyl substituents, as in Benzamide, 4-chloro-3-ethyl-, allows for a multi-faceted approach to tailoring the properties of the benzamide core for specific research applications.

Overview of Research Trajectories and Academic Relevance for Benzamide, 4-chloro-3-ethyl-

Based on the known applications of similarly substituted benzamides, research on Benzamide, 4-chloro-3-ethyl- could be directed towards several areas. In medicinal chemistry, it could be investigated as a lead compound or intermediate in the synthesis of more complex molecules with potential therapeutic properties. ontosight.ai The presence of both a chloro and an ethyl group makes it a candidate for studies exploring structure-activity relationships in various biological assays.

In synthetic chemistry, it can serve as a building block for the creation of more elaborate molecular architectures. The reactivity of the chloro and ethyl groups, along with the amide functionality, offers multiple points for further chemical modification.

Below are the key identifiers and physicochemical properties for Benzamide, 4-chloro-3-ethyl-.

Physicochemical Properties of Benzamide, 4-chloro-3-ethyl-

| Property | Value | Source |

|---|---|---|

| CAS Number | 1369828-81-8 | parchem.comfujifilm.com |

| Molecular Formula | C9H10ClNO | guidechem.com |

| Synonyms | 4-chloro-3-ethylbenzamide | fujifilm.comguidechem.com |

Interactive Data Table: Related Benzamide Compounds and Their Research Areas

| Compound Name | Key Substituents | Noted Research Applications |

|---|---|---|

| 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide | 4-chloro, N-ethyl, 3-nitro, N-phenyl | Precursor in organic synthesis, investigation of biological activity. |

| 4-chloro-N-ethylbenzamide | 4-chloro, N-ethyl | Chemical intermediate. nih.gov |

| 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide | 4-chloro, N-substituted thiazole (B1198619) | Potential antimicrobial and anticancer properties. evitachem.com |

| 4-Chloro-3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide | 4-chloro, 3-amido, N-phenylethyl | Lead compound development in pharmaceuticals, tool for studying biological pathways. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZAKQPVEZASOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309490 | |

| Record name | Benzamide, 4-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369828-81-8 | |

| Record name | Benzamide, 4-chloro-3-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1369828-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzamide, 4 Chloro 3 Ethyl

Established Synthetic Routes to the Benzamide (B126) Core Structure

The formation of the benzamide functional group is a fundamental transformation in organic synthesis. The most direct approach to synthesizing Benzamide, 4-chloro-3-ethyl- involves the amidation of a pre-functionalized benzoic acid derivative, namely 4-chloro-3-ethylbenzoic acid.

Acylation Reactions Involving Benzoic Acid Derivatives

A classic and reliable method for forming amides is the acylation of an amine source using an activated carboxylic acid derivative. For the synthesis of a primary benzamide like Benzamide, 4-chloro-3-ethyl-, the most common amine source is ammonia (B1221849) or an ammonia surrogate. The process begins with the activation of the carboxylic acid.

A widely used method involves the conversion of the benzoic acid to its corresponding acyl chloride. lumenlearning.com This is typically achieved by treating 4-chloro-3-ethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chloro-3-ethylbenzoyl chloride is a highly reactive electrophile. Subsequent reaction with an excess of aqueous or gaseous ammonia readily forms the target benzamide through nucleophilic acyl substitution. The excess ammonia serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct.

Table 1: Common Activating Agents for Benzoic Acid

| Activating Agent | Intermediate | Key Features |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | High reactivity; gaseous byproducts (SO₂, HCl) are easily removed. |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Milder conditions than SOCl₂; requires a catalyst like DMF. |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Forms a highly activated intermediate that reacts directly with amines. google.com |

Amidation Reactions and Related Coupling Procedures

Direct amidation methods, which avoid the isolation of highly reactive intermediates like acyl chlorides, have become increasingly popular. These reactions utilize coupling reagents that activate the carboxylic acid in situ. A variety of such reagents are available, each with its own advantages regarding reaction conditions, scope, and functional group tolerance.

For instance, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can efficiently mediate the formation of the amide bond between 4-chloro-3-ethylbenzoic acid and an ammonia source under mild conditions. google.com These methods are particularly valuable when sensitive functional groups are present that might not be compatible with harsher reagents like thionyl chloride.

Regioselective Introduction of Chloro and Ethyl Substituents

A key strategic consideration is the order and method of introducing the chloro and ethyl groups onto the benzene (B151609) ring to achieve the desired 1,2,4-substitution pattern. This requires a thorough understanding of directing group effects in electrophilic aromatic substitution.

Strategies for Direct Chlorination of the Benzene Ring

A plausible synthetic route involves the chlorination of a 3-ethylbenzamide (B13951758) or 3-ethylbenzoic acid precursor. In this scenario, the directing effects of the two existing substituents are crucial.

The ethyl group is an activating, ortho-, para-director.

The carboxamide or carboxylic acid group is a deactivating, meta-director.

During electrophilic chlorination (e.g., using Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃), the substitution is directed to positions that are activated by the ethyl group and simultaneously meta to the deactivating group. This leads to preferential substitution at the C4 and C6 positions.

Figure 1: Directing Effects in the Chlorination of 3-Ethylbenzoic Acid

Achieving high regioselectivity for the desired 4-chloro isomer over the 6-chloro isomer can be challenging. However, the C4 position is para to the activating ethyl group, which is often sterically and electronically favored over the ortho C6 position, potentially allowing for the isolation of Benzamide, 4-chloro-3-ethyl- as the major product under optimized conditions.

Methods for Direct Ethylation of the Benzene Ring

Introducing the ethyl group onto a pre-chlorinated ring, such as 4-chlorobenzamide (B146232), presents significant challenges with classical methods.

Friedel-Crafts Ethylation: This reaction is notoriously difficult on aromatic rings bearing strongly deactivating groups like a carboxamide or a chloro group. chinesechemsoc.org The amide group's electron-withdrawing nature makes the ring significantly less nucleophilic and thus less reactive towards the electrophilic carbocation generated from an ethyl halide. Furthermore, Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements, reducing their synthetic utility for complex targets.

A more controlled and modern approach involves transition metal-catalyzed cross-coupling reactions. These methods allow for the precise formation of a carbon-carbon bond between an aryl halide and an organometallic reagent. A potential strategy would be the ethylation of a 4-chloro-3-halobenzamide precursor.

Table 2: Modern Cross-Coupling Reactions for Ethylation

| Reaction Name | Organometallic Reagent | Key Features & Applicability |

|---|---|---|

| Suzuki Coupling | Ethylboronic acid or ester | Mild conditions, high functional group tolerance, commercially available reagents. Effective for aryl chlorides. uwindsor.cachemrxiv.orgnih.govacs.orgresearchgate.net |

| Negishi Coupling | Diethylzinc | Highly reactive organozinc reagents, often providing high yields. Effective for aryl chlorides. chinesechemsoc.orgorganic-chemistry.orgacs.orgillinois.eduresearchgate.net |

| Stille Coupling | Ethyltributylstannane | Tolerant of a wide range of functional groups, but tin byproducts are toxic. libretexts.orgnih.gov |

For example, a 4-chloro-3-bromobenzamide intermediate could be selectively coupled with an ethylboronic acid derivative under palladium catalysis. The greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition would allow for the regioselective introduction of the ethyl group at the C3 position.

Advanced Synthetic Techniques and Their Applicability

Modern synthetic chemistry offers powerful tools that can overcome the limitations of classical methods, particularly in controlling regioselectivity. Late-stage functionalization via C-H activation is a prominent example. acs.orgionicviper.org

This strategy involves the use of a directing group, often attached to the amide nitrogen, to guide a transition metal catalyst to a specific C-H bond on the aromatic ring. The catalyst then cleaves the C-H bond, creating a metallacyclic intermediate which can react with an electrophile.

A hypothetical application to the synthesis of Benzamide, 4-chloro-3-ethyl- could start with a simpler precursor like N-DG-4-chlorobenzamide, where DG is a removable directing group (e.g., an 8-aminoquinoline (B160924) or picolinamide (B142947) moiety). A palladium or cobalt-catalyzed reaction could direct C-H activation exclusively at the ortho C-H bond (C3). organic-chemistry.orgorganic-chemistry.org Trapping the resulting metallated intermediate with an ethylating agent would install the ethyl group at the desired position with high precision. Subsequent removal of the directing group would yield the final product. This approach avoids the regioselectivity issues of electrophilic substitution and the harsh conditions of some classical methods.

Electrochemical Synthesis Approaches for Halogenated Compounds

Electrochemical methods offer a promising and sustainable alternative for the synthesis of halogenated compounds like 4-chloro-3-ethylbenzamide. researchgate.netchemrxiv.org These techniques can obviate the need for hazardous oxidizing agents and halogenated reagents typically used in conventional synthesis. researchgate.netrsc.orgacs.org Electrosynthesis can facilitate C-H halogenation, providing a direct route to introduce chlorine atoms onto the aromatic ring. researchgate.net

An electrochemical cascade methodology has been reported that allows for both amide bond formation and subsequent electrocatalytic C-H chlorination in a single process. researchgate.netchemrxiv.org This approach is noted for being atom-economical and environmentally benign. researchgate.netchemrxiv.org The process often takes place in an undivided cell, potentially using a platinum plate cathode and a carbon rod anode. rsc.orgacs.org In some cases, specific electrolytes like tetrabutylammonium (B224687) acetate (B1210297) are used not only to conduct current but also to promote the reaction by forming intermolecular hydrogen bonds. acs.org The direct electrocatalytic halogenation of C-H bonds is a particularly appealing strategy as it avoids the pre-functionalization of starting materials. researchgate.net

Multi-Step Synthesis Considerations for Complex Derivatives

The synthesis of more complex benzamide derivatives often requires a multi-step approach to introduce various functional groups in a controlled manner. nih.govevitachem.com These strategies, often described as convergent, involve the synthesis of different molecular fragments that are later combined. univ-paris13.fr For instance, the synthesis of a related compound, 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, involves the initial formation of a thiazole (B1198619) ring, followed by substitution reactions to add methyl and methylphenyl groups, and a final step to form the benzamide core by reacting the thiazole derivative with 4-chlorobenzoyl chloride. evitachem.com

Similarly, the synthesis of pyrazole-linked 1,2,4-oxadiazole (B8745197) substituted benzamides starts with ethyl difluoroacetate (B1230586) and 3-iodobenzoic acid, which undergo a series of reactions including Claisen condensation, cyclization, and hydrolysis to form key intermediates before the final amide is constructed. nih.gov Such multi-step syntheses allow for the construction of a diverse library of compounds by varying the building blocks at each stage. researchgate.net The final structures are typically confirmed using analytical techniques such as 1H NMR, 13C NMR, and HRMS. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in the synthesis of benzamides. numberanalytics.com Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time. numberanalytics.comnumberanalytics.com

Impact of Solvent Selection on Reaction Efficiency

The choice of solvent significantly influences the outcome of amide formation reactions. numberanalytics.com Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used because they effectively solubilize the reactants and stabilize the transition states. numberanalytics.commdpi.com However, due to environmental and safety concerns, there is a growing interest in finding greener alternatives. nsf.govucl.ac.uk

Studies have evaluated solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) as potential replacements for less desirable solvents like dichloromethane (B109758) (CH2Cl2) and DMF. rsc.org Research has shown that for many amidation processes, these greener solvents can be effective replacements without compromising the reaction efficiency. rsc.org In some cases, even water is being explored as a sustainable reaction medium for amide synthesis. nsf.gov The selection of an appropriate solvent is a critical step in developing a sustainable and efficient synthetic process. rsc.org

Table 1: Effect of Different Solvents on Amidation Reactions

| Solvent | General Performance in Amidation | Environmental Consideration |

|---|---|---|

| Dichloromethane (CH2Cl2) | Generally very good for many reactions. rsc.org | Hazardous, presents safety and disposal issues. ucl.ac.uk |

| N,N-Dimethylformamide (DMF) | Generally very good for many reactions. rsc.org | Toxic, common but undesirable. nsf.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Generally very good, effective replacement. rsc.org | Greener alternative, derived from renewable resources. nsf.gov |

| Ethyl Acetate (EtOAc) | Generally very good, effective replacement. rsc.org | More environmentally acceptable. rsc.org |

| Dimethyl Carbonate (DMC) | Generally very good, effective replacement. rsc.org | Greener alternative. nsf.gov |

| Water | Potential for sustainable synthesis, but can require surfactants. nsf.gov | The greenest solvent, but solubility of reactants can be an issue. nsf.gov |

Control of Temperature and Reaction Time in Synthesis

Temperature and reaction time are critical variables that must be carefully controlled to achieve high yields and minimize side reactions. numberanalytics.comnumberanalytics.com Higher temperatures generally increase the reaction rate, but can also lead to the decomposition of sensitive reactants or products and the formation of impurities. numberanalytics.comnih.gov For example, in one study, increasing the reaction temperature from 70 °C to 80 °C led to a higher conversion rate, but temperatures above this did not significantly improve the yield. nih.govresearchgate.net

The optimal reaction time is also crucial; a reaction that is too short may result in incomplete conversion, while an overly long reaction time can lead to the formation of byproducts. analis.com.my The progress of the reaction is often monitored over time to determine the point at which the highest yield of the desired product is obtained with the fewest impurities. nih.govanalis.com.my For instance, in the optimization of an N-amidation reaction, the yield was observed at different time intervals, with the optimal time being 150 minutes under the studied conditions. analis.com.my Careful control of both temperature and time is essential for an efficient and clean reaction.

Table 2: Representative Data on Temperature and Time Optimization

| Temperature (°C) | Reaction Time (min) | Observed Yield (%) | Reference |

|---|---|---|---|

| Room Temperature | 30 | 22.2 | analis.com.my |

| 60 | 150 | 93.1 | analis.com.my |

| 70 | 480 | 80.45 | nih.gov |

| 80 | 480 | 83 | nih.gov |

| 110 | 180 | - (Yields varied) | researchgate.net |

Green Chemistry Principles in the Synthesis of Benzamide, 4-chloro-3-ethyl-

The principles of green chemistry are increasingly being applied to the synthesis of benzamides to reduce the environmental impact of chemical manufacturing. ijsrst.com This involves the use of reusable catalysts, solvent-free reaction conditions, and the development of more sustainable synthetic routes. rsc.org

One key aspect of green chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives. nsf.govresearchgate.net The use of water or bio-based solvents like 2-MeTHF is a significant step towards greener amide synthesis. nsf.govrsc.org Furthermore, solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. nsf.govresearchgate.net

The use of catalytic processes, as opposed to stoichiometric reagents, is another core principle of green chemistry. ucl.ac.uk Catalysts are used in small amounts and can often be recovered and reused, which reduces waste and cost. rsc.org For example, the use of a reusable heterogeneous catalyst has been reported for the synthesis of benzamide derivatives under solvent-free conditions. rsc.org Electrochemical methods also align with green chemistry principles by avoiding the use of toxic and hazardous reagents. rsc.orgacs.org By integrating these principles, the synthesis of compounds like 4-chloro-3-ethylbenzamide can be made more sustainable and economically viable. researchgate.net

Chemical Reactivity and Mechanistic Studies of Benzamide, 4 Chloro 3 Ethyl

Fundamental Reaction Pathways of the Benzamide (B126) Moiety

The benzamide moiety consists of an amide functional group directly attached to a benzene (B151609) ring. This arrangement dictates two primary sites of reactivity: the amide group itself and the aromatic ring.

The amide linkage is characterized by resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This resonance stabilization makes the amide bond relatively robust. However, it is susceptible to hydrolysis under acidic or basic conditions, which cleaves the bond to form a carboxylic acid and an amine. smolecule.comnih.gov The carbonyl carbon is electrophilic and can be attacked by nucleophiles, while the nitrogen atom is generally non-basic due to the delocalization of its lone pair.

The amide group is a moderately deactivating substituent on the benzene ring for electrophilic aromatic substitution. Its electron-withdrawing nature, primarily through resonance, reduces the electron density of the ring, making it less reactive towards electrophiles than benzene itself. Furthermore, the amide group acts as a meta-director in such reactions. pearson.com

Influence of the Chloro and Ethyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in Benzamide, 4-chloro-3-ethyl- is modulated by the combined electronic effects of three distinct substituents: the amide group (-CONH₂), the chlorine atom (-Cl), and the ethyl group (-CH₂CH₃).

Amide Group (-CONH₂): As discussed, this is a deactivating, meta-directing group.

Chloro Group (-Cl): The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. However, due to its lone pairs, it can donate electron density through resonance, making it an ortho-, para-director .

Ethyl Group (-CH₂CH₃): The ethyl group is an alkyl substituent, which is an activating group due to its inductive electron-donating effect. It directs incoming electrophiles to the ortho and para positions.

Specific Reaction Types and Their Mechanisms

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom attached to the aromatic ring can undergo nucleophilic aromatic substitution (SNAr). This reaction is generally difficult for aryl halides but is facilitated by the presence of strong electron-withdrawing groups on the ring. In Benzamide, 4-chloro-3-ethyl- , the amide group, which is electron-withdrawing, helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby promoting substitution.

The SNAr mechanism typically proceeds in two steps:

Addition of the Nucleophile: A strong nucleophile (e.g., an amine, hydroxide (B78521), or alkoxide) attacks the carbon atom bearing the chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion.

Elimination of the Leaving Group: The aromaticity is restored as the leaving group (chloride ion) is expelled.

This pathway allows for the replacement of the chlorine atom with a variety of other functional groups. evitachem.comevitachem.comsmolecule.com The presence of the electron-withdrawing amide group is crucial for this reactivity. nih.gov

Electrophilic Aromatic Substitution Patterns

Predicting the outcome of electrophilic aromatic substitution (EAS) on this polysubstituted ring requires a careful analysis of the directing effects of the existing groups. The available positions for substitution are C-2, C-5, and C-6.

Ethyl group (at C-3): Activating, directs ortho (to C-2, C-4) and para (to C-6). Since C-4 is already substituted, it directs to C-2 and C-6.

Chloro group (at C-4): Deactivating, directs ortho (to C-3, C-5) and para (to C-1). With C-1 and C-3 substituted, it directs to C-5.

Amide group (at C-1): Deactivating, directs meta (to C-3, C-5). With C-3 substituted, it directs to C-5.

Considering these influences:

Position C-2: Strongly favored by the activating ethyl group (ortho).

Position C-5: Favored by the chloro group (ortho) and the amide group (meta).

Position C-6: Favored by the activating ethyl group (para).

The most powerful activating group, the ethyl group, will have a dominant influence, suggesting that substitution is most likely at positions C-2 and C-6. However, the convergence of directing effects from both the chloro and amide groups at position C-5 makes it a viable, and potentially significant, site of reaction as well. The exact product distribution would depend on the specific electrophile and reaction conditions.

| Position | Directing Effect from Ethyl (-Et) | Directing Effect from Chloro (-Cl) | Directing Effect from Amide (-CONH₂) | Overall Likelihood |

| C-2 | Ortho (Activating) | - | - | High |

| C-5 | - | Ortho (Deactivating) | Meta (Deactivating) | Moderate |

| C-6 | Para (Activating) | - | - | High |

Oxidation and Reduction Chemistry of the Benzamide Scaffold

The Benzamide, 4-chloro-3-ethyl- molecule offers several sites for oxidation and reduction reactions.

Reduction: The amide functional group can be reduced to an amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as ether or tetrahydrofuran (B95107) (THF). evitachem.com This reaction would convert Benzamide, 4-chloro-3-ethyl- to (4-chloro-3-ethylphenyl)methanamine. The aromatic chloro-substituent is generally stable to these conditions.

Oxidation: The ethyl group on the aromatic ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can oxidize the ethyl group to a carboxylic acid. evitachem.com This would transform the molecule into 2-chloro-5-carbamoylbenzoic acid. The rest of the molecule is generally resistant to oxidation under these conditions.

| Reaction Type | Functional Group | Reagents | Product |

| Reduction | Amide | Lithium Aluminum Hydride (LiAlH₄) | Amine |

| Oxidation | Ethyl | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

Hydrolysis and Amide Bond Stability

The amide bond in Benzamide, 4-chloro-3-ethyl- is stable under neutral conditions but can be cleaved through hydrolysis under either acidic or basic catalysis. smolecule.com

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. The final products are 4-chloro-3-ethylbenzoic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: This reaction involves the direct attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. The process is effectively irreversible due to the final deprotonation of the resulting carboxylic acid. The products are the carboxylate salt of 4-chloro-3-ethylbenzoic acid and ammonia (B1221849).

Studies on related compounds like p-chloro-N-ethylbenzamide show that hydrolysis is a key metabolic pathway. nih.gov The stability of the amide bond is therefore highly dependent on the pH and temperature of its environment.

Elucidation of Reaction Mechanisms through Experimental and Theoretical Approaches

Understanding the precise pathway through which a chemical reaction proceeds is fundamental to optimizing reaction conditions, predicting product outcomes, and designing novel chemical entities. For "Benzamide, 4-chloro-3-ethyl-," a combination of spectroscopic analysis and kinetic studies provides a powerful toolkit for mechanistic elucidation.

Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby providing crucial snapshots of a reaction's progress. While specific data for "Benzamide, 4-chloro-3-ethyl-" is not extensively published, data from the closely related compound "4-chloro-N-ethylbenzamide" offers valuable insights into the expected spectroscopic characteristics. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the context of reactions involving "Benzamide, 4-chloro-3-ethyl-," changes in the characteristic absorption bands of the amide group (C=O and N-H stretching) can be monitored to follow the reaction progress. For instance, in a hydrolysis reaction, the disappearance of the amide C=O stretch and the appearance of a broad O-H stretch from the carboxylic acid product would be indicative of the reaction's progression.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. In mechanistic studies, NMR can be used to identify the structure of products and any stable intermediates. For "Benzamide, 4-chloro-3-ethyl-," the chemical shifts of the aromatic protons and the ethyl group protons would be sensitive to changes in the electronic environment of the benzene ring, for example, during electrophilic substitution reactions.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of compounds and for gaining structural information through fragmentation patterns. In mechanistic studies, MS can be used to identify products and intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for analyzing complex reaction mixtures and identifying transient species. mdpi.comresearchgate.net For "Benzamide, 4-chloro-3-ethyl-," the mass spectrum would show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of the ethyl group, the amide group, and the chlorine atom.

Interactive Table: Expected Spectroscopic Data for Benzamide, 4-chloro-3-ethyl- (based on data for 4-chloro-N-ethylbenzamide nih.gov)

| Spectroscopic Technique | Expected Key Signals | Interpretation |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch) | Presence of the secondary amide functional group. |

| ¹H NMR Spectroscopy | Aromatic protons (multiplets), Ethyl group (quartet and triplet), Amide proton (broad singlet) | Provides information on the connectivity of the molecule. |

| ¹³C NMR Spectroscopy | Carbonyl carbon (~167 ppm), Aromatic carbons, Ethyl group carbons | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry (GC-MS) | Molecular ion peak, Fragmentation peaks | Determines the molecular weight and provides structural clues. |

Kinetic studies provide quantitative data on how the rate of a reaction is affected by changes in concentration, temperature, and catalysts. This information is crucial for deducing the reaction mechanism, particularly the rate-determining step. While specific kinetic data for "Benzamide, 4-chloro-3-ethyl-" is scarce, the principles can be illustrated through studies on related benzamide derivatives. mdpi.comresearchgate.net

For example, in a study on the nickel-catalyzed C-N cross-coupling of 4-chlorobenzaldehyde (B46862) with various amines to form benzamides, kinetic studies were performed by varying the concentrations of the catalyst, aldehyde, base, and amine to determine the order of the reaction with respect to each component. mdpi.comresearchgate.net Such studies often involve monitoring the formation of the product over time using techniques like GC-MS or HPLC.

A common method to elucidate the role of certain bonds in the rate-determining step is the use of the kinetic isotope effect (KIE). For instance, by comparing the reaction rates of a deuterated and a non-deuterated reactant, one can determine if the C-H (or N-H, O-H) bond is broken in the slowest step of the reaction. mdpi.comresearchgate.net

Interactive Table: Representative Kinetic Data for a Hypothetical Reaction of Benzamide, 4-chloro-3-ethyl-

This table illustrates the type of data that would be collected in a kinetic study to determine the rate law of a hypothetical reaction, such as a nucleophilic aromatic substitution.

| Experiment | [Benzamide, 4-chloro-3-ethyl-] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

From this hypothetical data, one could deduce that the reaction is first order with respect to "Benzamide, 4-chloro-3-ethyl-" and second order with respect to the nucleophile, leading to a rate law of: Rate = k[Benzamide, 4-chloro-3-ethyl-][Nucleophile]². This information would be critical in proposing a plausible reaction mechanism.

Computational and Theoretical Chemistry Investigations of Benzamide, 4 Chloro 3 Ethyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into molecular orbital energies, charge distribution, and reactivity.

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like Benzamide (B126), 4-chloro-3-ethyl-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and predict various electronic parameters. dntb.gov.uanih.govfrontiersin.org

Key parameters derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is critical for predicting how the molecule will interact with other chemical species. dntb.gov.ua

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and global electrophilicity (ω) can be calculated to provide a quantitative measure of the molecule's reactivity. nih.govmdpi.com

Table 1: Representative DFT-Calculated Properties for a Benzamide Analog

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Global Electrophilicity (ω) | 1.5 eV | Quantifies the electrophilic nature of the molecule. mdpi.com |

Note: The values in this table are for illustrative purposes based on general findings for similar molecules and are not specific to Benzamide, 4-chloro-3-ethyl-.

Ab Initio Methods for Property Prediction

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. acs.org Methods like Hartree-Fock (HF) and more advanced post-HF methods can be used to calculate molecular properties. While computationally more intensive than DFT, they can offer very high accuracy. For a molecule like Benzamide, 4-chloro-3-ethyl-, ab initio calculations could be used to corroborate DFT findings and to calculate properties where DFT may be less reliable. These methods can generate highly accurate predictions for molecular geometries, vibrational frequencies, and electronic properties.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions.

Conformational Analysis of Benzamide, 4-chloro-3-ethyl- would involve identifying the most stable three-dimensional arrangements of the atoms. This is particularly important due to the rotatable bonds, such as the one connecting the ethyl group to the benzene (B151609) ring and the C-N bond of the amide group. Computational methods can be used to rotate these bonds systematically and calculate the energy of each resulting conformation to identify the global energy minimum.

Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. mdpi-res.comresearchgate.net For Benzamide, 4-chloro-3-ethyl-, MD simulations could be used to explore its conformational landscape in different solvents and to understand the stability of its various conformations.

Prediction of Reactivity and Energetics of Reaction Pathways

Computational chemistry is a valuable tool for predicting the reactivity of a molecule and for studying the mechanisms of chemical reactions.

For Benzamide, 4-chloro-3-ethyl-, theoretical methods can be used to predict sites of reactivity. For instance, the MEP map generated from DFT calculations can highlight the most likely sites for nucleophilic or electrophilic attack. dntb.gov.ua The reactivity of the chloro and ethyl substituents, as well as the amide group, can be assessed. For example, the reactivity of the chloromethyl group in analogous compounds has been shown to be higher than that of a simple chloro substituent.

Furthermore, the energetics of potential reaction pathways can be calculated. This involves determining the energy of reactants, transition states, and products to calculate activation energies and reaction enthalpies. This information is crucial for understanding reaction mechanisms and for predicting reaction outcomes.

Computational Approaches to Understanding Substituent Effects

The chlorine atom at position 4 and the ethyl group at position 3 of the benzamide ring have a significant influence on the molecule's electronic properties and reactivity. Computational studies can systematically investigate these substituent effects .

By comparing the calculated properties of Benzamide, 4-chloro-3-ethyl- with those of unsubstituted benzamide and other substituted analogs, the electronic and steric effects of the chloro and ethyl groups can be quantified. For example, the electron-withdrawing nature of the chlorine atom will affect the charge distribution on the benzene ring and the acidity of the amide proton. The ethyl group, being an electron-donating group, will have an opposing electronic effect and will also introduce steric hindrance that can influence the molecule's conformation and reactivity. Studies on related compounds have shown that the position of substituents significantly impacts molecular planarity and biological activity.

Molecular Docking and Interaction Modeling (General, not specific biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. biorxiv.orgmdpi.comsciforum.net In the context of Benzamide, 4-chloro-3-ethyl-, molecular docking could be used to explore its potential interactions with various protein binding sites in a general sense, without targeting a specific biological process.

The process involves placing the 3D structure of Benzamide, 4-chloro-3-ethyl- into the binding site of a protein and using a scoring function to estimate the binding affinity. This can help to identify potential intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Even without a specific biological target, such studies can provide insights into the types of interactions the molecule is likely to form, which can guide further experimental research. For example, docking studies on similar benzamide derivatives have been used to predict their binding affinity to various enzymes. researchgate.net

Research Applications and Utility of Benzamide, 4 Chloro 3 Ethyl

Utilization as a Chemical Probe for Fundamental Research

Currently, there are no specific studies available in the scientific literature that document the use of Benzamide (B126), 4-chloro-3-ethyl- as a chemical probe for fundamental research. While benzamide derivatives are sometimes employed to study biological targets, research has not focused on this particular molecule for such applications.

Exploration as a Scaffold in Chemical Biology Research

An investigation of chemical biology literature did not yield specific examples of Benzamide, 4-chloro-3-ethyl- being used as a scaffold for developing new bioactive molecules. The exploration of its core structure for creating compound libraries or as a starting point for targeted drug discovery has not been a reported focus.

Role as a Building Block in Complex Organic Synthesis

The principal utility of Benzamide, 4-chloro-3-ethyl- is its potential role as a building block in organic synthesis, a function inferred from the availability of its direct precursor, 4-chloro-3-ethylbenzoic acid biosynth.comnih.gov. Standard organic chemistry procedures allow for the conversion of a carboxylic acid to a primary amide, establishing Benzamide, 4-chloro-3-ethyl- as a readily accessible synthetic intermediate.

The synthesis would typically involve activating the carboxylic acid group of 4-chloro-3-ethylbenzoic acid, followed by a reaction with an ammonia (B1221849) source.

While this specific compound is not frequently cited, related chlorinated benzamide structures serve as key starting materials in the synthesis of more complex molecules. For instance, derivatives of 4-chlorobenzamide (B146232) are used to synthesize 4H-1,3,5-oxadiazine structures, which are investigated for their biological activities. researchgate.netmdpi.com This highlights the established utility of the 4-chlorobenzamide moiety as a foundational element for constructing heterocyclic systems, a role that Benzamide, 4-chloro-3-ethyl- could potentially fulfill.

Table 1: Properties of the Precursor 4-chloro-3-ethylbenzoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₂ | nih.gov |

| Molecular Weight | 184.62 g/mol | nih.gov |

| IUPAC Name | 4-chloro-3-ethylbenzoic acid | nih.gov |

| CAS Number | 42044-90-6 | biosynth.com |

Investigation in the Field of Materials Science

There is no available research documenting the investigation or application of Benzamide, 4-chloro-3-ethyl- in the field of materials science. Its properties related to polymer science, crystal engineering, or other material applications have not been a subject of published studies.

Applications in Agrochemical Research

Specific applications of Benzamide, 4-chloro-3-ethyl- in agrochemical research have not been reported. Although some complex heterocyclic compounds derived from other benzamides, such as 1,3,5-oxadiazines, are noted for potential use in agriculture as herbicides, there is no direct link or study involving the 3-ethyl substituted variant. researchgate.net

Development of Novel Catalysts and Industrial Chemical Processes

A review of the literature indicates that Benzamide, 4-chloro-3-ethyl- is not currently utilized in the development of novel catalysts or as a key component in specialized industrial chemical processes. Its role as a niche chemical intermediate has not been scaled to industrial applications or catalytic research based on available reports.

Structure Activity Relationship Sar Methodologies for Benzamide Derivatives

Design and Synthesis of Benzamide (B126), 4-chloro-3-ethyl- Analogues for SAR Studies

The systematic investigation of SAR necessitates the synthesis of a library of analogues where specific parts of the lead molecule, in this case, Benzamide, 4-chloro-3-ethyl-, are methodically altered. The design of these analogues typically focuses on modifying the substituents on the phenyl ring and the amide group to probe the chemical space around the core scaffold.

A plausible synthetic strategy for creating analogues of Benzamide, 4-chloro-3-ethyl- would begin with the commercially available precursor, 4-chloro-3-ethylbenzoic acid. This starting material can be converted to the corresponding acyl chloride, 4-chloro-3-ethylbenzoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. nih.gov The subsequent reaction of this acyl chloride with a diverse range of primary and secondary amines would yield a series of N-substituted benzamide analogues.

To explore the impact of the substituents on the aromatic ring, alternative starting materials with different substitution patterns would be required. For example, analogues could be synthesized with variations in the halogen at position 4 (e.g., fluorine, bromine) or different alkyl groups at position 3 (e.g., methyl, propyl).

Table 1: Representative Analogues of Benzamide, 4-chloro-3-ethyl- for SAR Studies

| Compound ID | R1 (Position 4) | R2 (Position 3) | R3 (Amide Substituent) |

| BCE-001 | Cl | CH2CH3 | H |

| BCE-002 | F | CH2CH3 | H |

| BCE-003 | Br | CH2CH3 | H |

| BCE-004 | Cl | CH3 | H |

| BCE-005 | Cl | CH2CH2CH3 | H |

| BCE-006 | Cl | CH2CH3 | CH3 |

| BCE-007 | Cl | CH2CH3 | Phenyl |

This table is illustrative and represents a potential set of initial analogues for a foundational SAR study.

Methodologies for Correlating Structural Modifications with Functional Outcomes

Once a series of analogues has been synthesized and their biological activity evaluated, the core of SAR analysis involves correlating the specific structural changes with the observed functional outcomes. This is often achieved through a combination of qualitative and quantitative methods.

Qualitative SAR involves the visual inspection of trends in activity across a series of compounds. For instance, if analogues with a larger alkyl group at the 3-position consistently show lower activity, it might suggest a steric hindrance at the binding site.

Quantitative Structure-Activity Relationship (QSAR) models provide a more rigorous, mathematical framework for this correlation. sigmaaldrich.com These models aim to establish a statistical relationship between the chemical structure and biological activity. Physicochemical descriptors, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), are calculated for each analogue and used as independent variables in a regression analysis against the biological activity (the dependent variable).

Computational Approaches in SAR Analysis

Modern drug discovery heavily relies on computational methods to guide and refine SAR studies. nih.gov These in silico techniques can predict the properties and activities of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking: This technique simulates the binding of a ligand (the benzamide analogue) to the active site of a biological target (e.g., an enzyme or receptor). researchgate.net By calculating the binding affinity and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can gain insights into how structural modifications might affect binding. For a series of Benzamide, 4-chloro-3-ethyl- analogues, docking studies could reveal why certain substituents enhance binding while others are detrimental.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the principles of traditional QSAR by considering the 3D properties of the molecules. nih.gov These methods generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. These maps can be invaluable for designing new analogues with improved properties.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. By aligning a set of active benzamide analogues, a common pharmacophore can be generated. This model can then be used to screen virtual libraries for novel scaffolds that fit the pharmacophoric requirements. nih.gov

Impact of Halogenation on Molecular Recognition and Interactions

The presence of a chlorine atom at the 4-position of the benzamide ring is expected to have a significant influence on the molecule's properties and its interactions with biological targets. Halogens can modulate the physicochemical properties of a drug candidate, including its lipophilicity, metabolic stability, and binding affinity. researchgate.net

The chlorine atom in Benzamide, 4-chloro-3-ethyl- can participate in various non-covalent interactions, most notably halogen bonding. A halogen bond is a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom on a protein. nih.gov The strength of this interaction increases in the order Cl < Br < I. The ability of the 4-chloro substituent to form a halogen bond could be a key factor in its molecular recognition by a target protein.

Table 2: Potential Interactions involving the 4-Chloro Substituent

| Interaction Type | Potential Partner on a Biological Target | Significance |

| Halogen Bonding | Carbonyl oxygen, hydroxyl group, amine nitrogen | Directional interaction contributing to binding affinity and selectivity. |

| Hydrophobic Interactions | Nonpolar amino acid residues (e.g., leucine, valine) | The lipophilic nature of the chlorine atom can enhance binding in hydrophobic pockets. |

| Dipole-Dipole Interactions | Polar amino acid residues | The C-Cl bond has a dipole moment that can interact with polar groups in the binding site. |

Role of Alkyl Substitution in Modulating Molecular Characteristics

The ethyl group at the 3-position of the benzamide ring also plays a crucial role in defining the molecule's SAR profile. Alkyl substituents primarily influence the steric and hydrophobic properties of a molecule.

The size and shape of the ethyl group can impact how the molecule fits into a binding pocket. A larger alkyl group might provide more extensive van der Waals contacts with a hydrophobic region of the target, thereby increasing binding affinity. Conversely, a bulky substituent could cause steric clashes that prevent optimal binding. The potency of some bioactive compounds has been shown to increase with the length of their linear alkyl chains.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Avenues for Benzamide (B126), 4-chloro-3-ethyl-

The synthesis of "Benzamide, 4-chloro-3-ethyl-" and related structures is an area ripe for innovation. While traditional methods for amide bond formation are well-established, emerging strategies offer significant advantages in terms of efficiency, sustainability, and the ability to create diverse molecular architectures.

Future research will likely focus on the adoption of greener and more efficient catalytic systems. The use of biocatalysis, employing enzymes to facilitate amide bond formation, presents a sustainable alternative to conventional chemical methods. researchgate.net This approach can lead to higher selectivity and milder reaction conditions, reducing the environmental impact of the synthesis. Another promising avenue is the exploration of flow chemistry for the continuous production of "Benzamide, 4-chloro-3-ethyl-". researchgate.net Flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to batch processes.

Furthermore, the development of novel catalytic methods, such as those utilizing earth-abundant metals, will be crucial. These catalysts can replace more expensive and toxic heavy metals often used in traditional coupling reactions, aligning with the principles of green chemistry. The direct C-H functionalization of benzamide precursors also represents a powerful tool for creating analogs of "Benzamide, 4-chloro-3-ethyl-" with diverse substitution patterns, which could be instrumental in structure-activity relationship studies.

A comparative overview of traditional versus emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages for "Benzamide, 4-chloro-3-ethyl-" Synthesis |

| Traditional Methods | Often involve the use of coupling reagents, which can generate significant waste. | Well-established and reliable for small-scale synthesis. |

| Biocatalysis | Employs enzymes to catalyze the formation of the amide bond. | High selectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved yield and safety, easier scalability, precise process control. |

| Novel Catalysis | Utilization of new catalytic systems, such as earth-abundant metals. | Reduced cost and toxicity, increased sustainability. |

Application of Advanced Analytical Techniques in Research

The comprehensive characterization of "Benzamide, 4-chloro-3-ethyl-" and its derivatives is crucial for understanding its properties and potential applications. Advanced analytical techniques are expected to play a pivotal role in future research, providing detailed insights into the compound's structure, purity, and behavior.

Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, will be instrumental. researchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation and identification of "Benzamide, 4-chloro-3-ethyl-" from complex mixtures, as well as for the characterization of its metabolites and degradation products. mdpi.com

For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, will continue to be indispensable. researchgate.net These methods provide unambiguous information about the connectivity and spatial arrangement of atoms within the molecule. X-ray crystallography can offer definitive proof of the three-dimensional structure of "Benzamide, 4-chloro-3-ethyl-" in the solid state, which is vital for understanding its intermolecular interactions and for computational modeling studies.

The table below summarizes key analytical techniques and their specific applications in the study of "Benzamide, 4-chloro-3-ethyl-".

| Analytical Technique | Application in "Benzamide, 4-chloro-3-ethyl-" Research |

| GC-MS/LC-MS | Purity assessment, impurity profiling, and metabolite identification. mdpi.com |

| 2D-NMR Spectroscopy | Unambiguous structural elucidation and conformational analysis. researchgate.net |

| X-ray Crystallography | Determination of the three-dimensional molecular structure in the solid state. |

| FT-IR Spectroscopy | Identification of functional groups and monitoring of chemical reactions. |

Potential for Interdisciplinary Research Collaborations

The unique chemical structure of "Benzamide, 4-chloro-3-ethyl-", featuring a halogenated aromatic ring and an amide linkage, makes it a molecule of interest for a variety of scientific fields. Fostering interdisciplinary collaborations will be key to unlocking its full potential.

In the realm of medicinal chemistry , collaborations between synthetic chemists, pharmacologists, and biochemists could lead to the discovery of novel therapeutic agents. Substituted benzamides are known to exhibit a wide range of biological activities, and "Benzamide, 4-chloro-3-ethyl-" could serve as a scaffold for the development of new drugs. researchgate.net For instance, halogenated benzamides have been investigated as potential radioligands for neuroimaging, suggesting a possible avenue for collaboration with nuclear medicine specialists. researchgate.net

In materials science , the incorporation of "Benzamide, 4-chloro-3-ethyl-" into polymers or other materials could impart desirable properties. The presence of the chlorine atom and the amide group can influence intermolecular interactions, such as hydrogen and halogen bonding, which are crucial in the design of functional materials. Collaborations with polymer chemists and materials scientists could lead to the development of new materials with tailored electronic, optical, or mechanical properties.

The table below outlines potential areas for interdisciplinary research involving "Benzamide, 4-chloro-3-ethyl-".

| Research Area | Collaborating Disciplines | Potential Research Focus |

| Drug Discovery | Medicinal Chemistry, Pharmacology, Biochemistry | Design and synthesis of new therapeutic agents based on the "Benzamide, 4-chloro-3-ethyl-" scaffold. researchgate.net |

| Neuroimaging | Radiochemistry, Nuclear Medicine, Neuroscience | Development of novel radiolabeled probes for PET or SPECT imaging. researchgate.net |

| Functional Materials | Polymer Chemistry, Materials Science, Physics | Creation of new polymers and materials with unique properties. |

| Agrochemicals | Agricultural Science, Organic Chemistry | Investigation of potential herbicidal or pesticidal activities. |

Development of Innovative Applications in Chemical and Material Sciences

Beyond its potential in life sciences, "Benzamide, 4-chloro-3-ethyl-" holds promise for innovative applications in the broader chemical and material sciences. Its structural features can be leveraged to create novel functional molecules and materials.

In the field of supramolecular chemistry , the amide group of "Benzamide, 4-chloro-3-ethyl-" can participate in hydrogen bonding, a key interaction for the self-assembly of complex architectures. researchgate.net The chlorine atom can also engage in halogen bonding, a non-covalent interaction that is gaining increasing attention for its utility in crystal engineering and the design of functional materials. rsc.org The interplay of these interactions could be exploited to construct novel supramolecular assemblies with interesting properties, such as liquid crystals or porous materials.

In polymer science , "Benzamide, 4-chloro-3-ethyl-" could be used as a monomer or a modifying agent to create new polymers. The introduction of the chloro- and ethyl-substituted phenyl ring into a polymer backbone could influence its thermal stability, solubility, and mechanical properties. Furthermore, the halogen atom provides a reactive handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications. researchgate.net

The development of functional dyes and pigments is another potential application. The benzamide core can be part of a larger chromophoric system, and the substituents on the aromatic ring can be used to modulate the color and photophysical properties of the resulting dye. Such compounds could find applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes for sensing and imaging.

The table below highlights some potential innovative applications of "Benzamide, 4-chloro-3-ethyl-".

| Application Area | Relevant Chemical Principles | Potential Innovative Use |

| Supramolecular Chemistry | Hydrogen bonding, Halogen bonding | Design of self-assembling materials, crystal engineering. researchgate.netrsc.org |

| Polymer Science | Monomer synthesis, Polymer modification | Creation of specialty polymers with tailored properties. researchgate.net |

| Functional Dyes | Chromophore design, Photophysics | Development of new materials for optoelectronic devices or sensing applications. |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to detect intermediates.

- Optimize solvent polarity (e.g., dichloromethane for chlorination, ethanol for amidation) to improve yield .

Advanced: How can regioselectivity challenges during electrophilic substitution be addressed in synthesizing 4-chloro-3-ethylbenzamide?

Methodological Answer :

The ethyl group at the 3-position is electron-donating (+I effect), which can direct electrophiles to the ortho/para positions. To favor substitution at the 4-position:

Use steric hindrance : Employ bulky directing groups (e.g., tert-butyl) temporarily to block competing ortho substitution .

Catalytic tuning : Lewis acids like AlCl₃ or FeCl₃ enhance para selectivity by stabilizing the transition state .

Low-temperature conditions (e.g., –20°C) slow down competing reactions, improving para:ortho product ratios .

Q. Data Contradiction Analysis :

- Conflicting reports on FeCl₃ efficacy may arise from varying solvent systems (polar vs. nonpolar) or moisture content, which alter catalyst activity .

Basic: What spectroscopic techniques are essential for characterizing 4-chloro-3-ethylbenzamide?

Q. Methodological Answer :

NMR Spectroscopy :

- ¹H NMR : Identify ethyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and aromatic protons (δ 7.2–7.8 ppm) .

- ¹³C NMR : Confirm the carbonyl group (δ 165–170 ppm) and chloro-substituted carbon (δ 125–135 ppm) .

IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Q. Validation :

- Cross-reference with X-ray crystallography data for bond-length validation (e.g., C–Cl bond ~1.74 Å) .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of 4-chloro-3-ethylbenzamide?

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) provides definitive evidence of:

Stereoelectronic effects : Confirm the chloro group’s para orientation relative to the ethyl group .

Hydrogen bonding : Identify intermolecular N–H···O=C interactions, critical for understanding packing efficiency .

Q. Software Tools :

- Refine SCXRD data using SHELXL for small-molecule structures. Validate with R-factor (< 0.05) and residual density maps .

Basic: What biological activity screening protocols are relevant for 4-chloro-3-ethylbenzamide?

Q. Methodological Answer :

Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Enzyme inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric kinetic assays .

Q. Controls :

- Include positive controls (e.g., ampicillin for antibiotics) and solvent-only blanks .

Advanced: How can molecular docking predict the mechanism of action of 4-chloro-3-ethylbenzamide derivatives?

Q. Methodological Answer :

Target selection : Prioritize receptors with hydrophobic pockets (e.g., COX-2, estrogen receptor) due to the compound’s lipophilic chloro-ethyl motif .

Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-receptor interactions .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies may indicate unaccounted solvent effects or protein flexibility .

Basic: How to address contradictions in reported synthetic yields of 4-chloro-3-ethylbenzamide?

Methodological Answer :

Contradictions often stem from:

Reagent purity : Use anhydrous solvents and freshly distilled amines to minimize side reactions .

Reaction scale : Pilot studies (< 1 mmol) may overestimate yields due to easier heat dissipation vs. bulk synthesis .

Q. Troubleshooting :

Advanced: What computational methods validate the electronic effects of the chloro and ethyl substituents?

Q. Methodological Answer :

DFT calculations : Use Gaussian or ORCA to compute:

- HOMO/LUMO surfaces to predict reactivity sites.

- Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects of the ethyl group .

Hirshfeld surface analysis : Map intermolecular interactions in crystalline states to correlate with solubility .

Basic: How to optimize purification of 4-chloro-3-ethylbenzamide?

Q. Methodological Answer :

Recrystallization : Use ethanol/water (3:1) for high-purity crystals. Monitor cooling rate (< 2°C/min) to avoid amorphous solids .

Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for byproduct removal.

Q. Purity Validation :

Advanced: How can 4-chloro-3-ethylbenzamide be functionalized for SAR studies?

Q. Methodological Answer :

Mannich reaction : Introduce secondary amines at the amide nitrogen to explore antimicrobial SAR .

Suzuki coupling : Attach aryl/heteroaryl groups at the 4-position via palladium catalysis to modulate electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.